Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is C6H11NO2S . Its molecular weight is 161.22 . The IUPAC name for this compound is 2-ethyl-1,3-thiazolidine-4-carboxylic acid .Physical and Chemical Properties Analysis
This compound has a boiling point of 338.2ºC at 760 mmHg and a melting point of 158-162ºC . Its density is 1.202g/cm3 .Scientific Research Applications
Photocatalysis and Environmental Applications
Research on (BiO)2CO3-based photocatalysts highlights the utility of certain boron-containing compounds in environmental applications, such as degradation of pollutants under light irradiation. These materials, due to their unique structural properties, have shown potential in photocatalysis, highlighting how boron-related chemistry can contribute to environmental remediation technologies (Ni et al., 2016).
Medicinal Chemistry and Drug Design
The synthesis of guanidinobenzazoles has been explored for their potential therapeutic applications, illustrating the role of innovative chemical structures in developing new pharmacophores. This work suggests that molecules with complex functional groups, similar to "Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid," may have applications in medicinal chemistry and drug discovery (Rosales-Hernández et al., 2022).
Biocatalyst Inhibition and Industrial Biotechnology
Carboxylic acids have been studied for their effects on biocatalysts, which is crucial for the development of biorenewable chemicals. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentations can guide the engineering of more robust microbial strains for industrial applications, indicating potential biotechnological applications for related compounds (Jarboe et al., 2013).
Material Science and Polymer Chemistry
The review on boronic acid sensors with double recognition sites discusses the development of chemical sensors based on boronic acids. These sensors have applications in detecting carbohydrates and other biological molecules, demonstrating how boron-containing compounds can be integral to sensor technology and materials science (Bian et al., 2019).
Mechanism of Action
The mechanism of action of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is not specified in the sources I found. As a synthetic peptide intermediate, its mechanism of action would depend on the specific context of the reaction it’s used in.
Properties
IUPAC Name |
(4S)-2-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4S/c1-5-8-12(7(6-17-8)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNNHHUVFQVHF-GVHYBUMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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